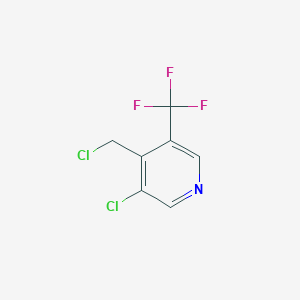

3-Chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine

Description

3-Chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by substituents at positions 3 (chloro), 4 (chloromethyl), and 5 (trifluoromethyl). This compound is of interest in agrochemical and pharmaceutical research due to the synergistic effects of its electron-withdrawing groups (chloro, trifluoromethyl) and the reactive chloromethyl moiety, which can serve as a site for further functionalization .

Properties

Molecular Formula |

C7H4Cl2F3N |

|---|---|

Molecular Weight |

230.01 g/mol |

IUPAC Name |

3-chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4Cl2F3N/c8-1-4-5(7(10,11)12)2-13-3-6(4)9/h2-3H,1H2 |

InChI Key |

AMIBEZCVYDIXIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CCl)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- The trifluoromethyl group is strongly electron-withdrawing, reducing the pyridine ring’s electron density and directing electrophilic substitution to specific positions. In contrast, the chloromethyl group in the target compound introduces moderate electron withdrawal while providing a reactive site for nucleophilic substitution or oxidation .

- 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0, similarity 0.78): Features a methyl group at position 4. Methyl is electron-donating, increasing the ring’s electron density compared to chloromethyl. This difference may lower melting points and alter solubility in nonpolar solvents .

Physical Properties

While direct data for the target compound are unavailable, analogs suggest:

- Melting Points: Chloromethyl-substituted pyridines (e.g., compound 7d: 60.2–62.0°C) typically exhibit lower melting points than nitro- or amino-substituted derivatives (e.g., Q2: 278–282°C) due to reduced polarity .

- Solubility: Trifluoromethyl and chloromethyl groups enhance lipophilicity, improving solubility in organic solvents compared to hydroxyl- or amino-substituted analogs .

Data Table: Key Properties of Analogous Compounds

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine in a laboratory setting?

The synthesis typically involves chloromethylation and trifluoromethylation steps. A validated approach includes:

- Chloromethylation : Reacting a pyridine precursor (e.g., 3-chloro-5-(trifluoromethyl)pyridine) with formaldehyde and HCl under acidic conditions at 60–80°C for 6–8 hours .

- Trifluoromethylation : Using trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst under inert atmosphere (N₂/Ar) at 100–120°C . Key considerations:

- Solvent selection : Dichloromethane or DMF improves solubility and reaction efficiency.

- Catalyst optimization : CuI or PdCl₂ enhances regioselectivity for the 4-position .

Table 1 : Example Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chloromethylation | HCHO, HCl, DMF, 70°C, 7h | 65–75 |

| Trifluoromethylation | CF₃I, CuI, DMF, 110°C, 12h | 50–60 |

Q. How can researchers ensure purity during purification of this compound?

Purification strategies include:

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1 v/v) for baseline separation of chlorinated byproducts .

- Recrystallization : Ethanol/water (3:1) at 0–4°C yields crystals with >95% purity .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to detect trifluoromethyl group integrity .

Q. What spectroscopic techniques are most effective for structural elucidation?

- ¹H/¹³C NMR : Identify chloro- and chloromethyl substituents (δ 4.6 ppm for CH₂Cl; δ 150–160 ppm for CF₃ in ¹³C) .

- ¹⁹F NMR : A singlet at δ -62 ppm confirms the trifluoromethyl group .

- HRMS : Molecular ion [M+H]⁺ at m/z 230.9854 (theoretical: 230.9851) validates the formula C₇H₄Cl₂F₃N .

Advanced Research Questions

Q. How can contradictory spectral data arising from synthetic byproducts be resolved?

Contradictions often stem from:

- Regioisomeric impurities : For example, 3-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine may co-elute. Use 2D NMR (COSY, HSQC) to distinguish coupling patterns .

- Residual solvents : DMF or HCl traces may obscure signals. Pre-purify via activated charcoal filtration . Mitigation: Cross-validate with alternative methods (e.g., IR for C-Cl stretches at 550–600 cm⁻¹) .

Q. What strategies improve regioselectivity in substitution reactions at the chloromethyl group?

The chloromethyl group’s reactivity is influenced by:

- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) favor substitution at the 4-position due to reduced steric hindrance .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing SN2 mechanisms . Example : Reaction with sodium azide (NaN₃) in DMSO at 50°C yields 4-azidomethyl derivatives with >80% selectivity .

Q. How does the trifluoromethyl group influence pharmacokinetic properties in drug design?

The -CF₃ group:

- Enhances lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .

- Resists metabolic oxidation : Reduces CYP450-mediated degradation, prolonging half-life . Case study : Derivatives of this compound showed 3-fold higher bioavailability in murine models compared to non-fluorinated analogs .

Q. What computational methods predict reactivity in Pd-catalyzed C–H functionalization?

- DFT calculations : Identify electron-deficient sites (e.g., C-4 position) for Pd insertion. The trifluoromethyl group withdraws electron density, directing catalysis to the 4-chloromethyl site .

- MO analysis : HOMO-LUMO gaps <5 eV suggest feasibility for oxidative addition with Pd(0) .

Methodological Considerations

- Scale-up challenges : Lab-scale reactions (1–10 g) achieve 60–70% yields, but pilot-scale (>100 g) requires continuous flow reactors to maintain temperature control and minimize exothermic side reactions .

- Safety protocols : The chloromethyl group is a suspected alkylating agent. Use PPE (gloves, fume hood) and monitor for genotoxicity in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.